Miotoxin B

Description

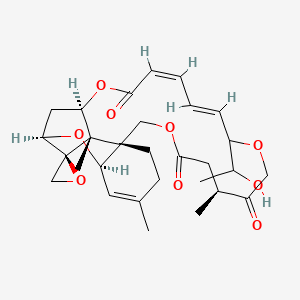

Miotoxin B is a macrocyclic trichothecene mycotoxin produced by the fungal species Myrothecium roridum (Tuberculariaceae). This compound is characterized by a 12,13-epoxytrichothecene core fused with a macrocyclic lactone system, which contributes to its potent bioactivity . It exhibits significant cytotoxicity against human cancer cell lines (e.g., KB, NCI-H187) and antimalarial activity against Plasmodium falciparum, with IC50 values in the nanomolar range . Structural elucidation of this compound has been achieved through high-resolution mass spectrometry (HR-ESI-TOF-MS), nuclear magnetic resonance (NMR), and electronic circular dichroism (ECD) analyses .

Properties

CAS No. |

93633-90-0 |

|---|---|

Molecular Formula |

C29H38O9 |

Molecular Weight |

530.6 g/mol |

IUPAC Name |

(1R,3R,8R,13S,18E,20Z,24R,25S,26S)-17-(1-hydroxyethyl)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,14,22-trione |

InChI |

InChI=1S/C29H38O9/c1-17-9-10-28-15-35-26(33)12-18(2)20(31)14-34-21(19(3)30)7-5-6-8-25(32)38-22-13-24(37-23(28)11-17)29(16-36-29)27(22,28)4/h5-8,11,18-19,21-24,30H,9-10,12-16H2,1-4H3/b7-5+,8-6-/t18-,19?,21?,22+,23+,24+,27+,28+,29-/m0/s1 |

InChI Key |

ARFRGJLJRXAOAX-HFPCCPLESA-N |

Isomeric SMILES |

C[C@H]1CC(=O)OC[C@]23CCC(=C[C@H]2O[C@@H]4C[C@H]([C@]3([C@]45CO5)C)OC(=O)/C=C\C=C\C(OCC1=O)C(C)O)C |

Canonical SMILES |

CC1CC(=O)OCC23CCC(=CC2OC4CC(C3(C45CO5)C)OC(=O)C=CC=CC(OCC1=O)C(C)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Miotoxin B involves several steps, typically starting with the cultivation of the fungi that produce it. The fungi are grown under controlled conditions to maximize the production of the toxin. The extraction process involves solvent extraction, followed by purification using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound is not common due to its toxic nature. for research purposes, it can be produced in controlled laboratory environments. The fungi are cultured in large fermenters, and the toxin is extracted and purified using advanced chromatographic methods.

Chemical Reactions Analysis

Types of Reactions

Miotoxin B undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form more reactive intermediates.

Reduction: Reduction reactions can convert this compound into less toxic forms.

Substitution: Substitution reactions can modify the functional groups on this compound, altering its toxicity and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce more reactive intermediates, while reduction can yield less toxic derivatives.

Scientific Research Applications

Miotoxin B has several applications in scientific research:

Chemistry: Used as a model compound to study the behavior of mycotoxins and their interactions with other chemicals.

Biology: Employed in studies to understand the effects of mycotoxins on cellular processes and organism health.

Medicine: Investigated for its potential role in causing diseases and its interactions with biological systems.

Industry: Used in the development of detection methods for mycotoxins in food and feed products.

Mechanism of Action

Miotoxin B exerts its effects by interfering with cellular processes. It can bind to DNA and proteins, causing mutations and disrupting normal cellular functions. The molecular targets of this compound include enzymes involved in DNA replication and repair, as well as proteins critical for cell division and growth. The pathways affected by this compound include those related to oxidative stress and apoptosis.

Comparison with Similar Compounds

Key Observations :

- Macrocyclic trichothecenes (e.g., this compound, myrotoxin B) exhibit enhanced bioactivity due to increased structural rigidity and membrane interaction capabilities compared to non-macrocyclic analogs (e.g., roridin L-2) .

- Substituents such as epoxy and hydroxy groups influence solubility and target binding. For example, the 7′-hydroxy group in this compound enhances its antimalarial potency .

Key Observations :

- Macrocyclic compounds (this compound, myrotoxin B) demonstrate 10–100× greater cytotoxicity and antimalarial potency than non-macrocyclic analogs (roridin L-2, trichoverritone) .

- This compound is the most potent compound overall, likely due to its optimized combination of a macrocyclic lactone and hydroxyl/epoxy substituents .

Analytical Challenges

Comparing trichothecenes requires advanced analytical methods due to structural complexity and trace concentrations in samples. For example:

- Spectral Overlap : Similar NMR and MS profiles among macrocyclic trichothecenes necessitate high-resolution instruments for differentiation .

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question on Miotoxin B's mechanism of action?

- Methodological Answer : Apply structured frameworks like PICO (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure clarity and rigor. For example:

- Population: Human hepatocyte cell lines.

- Intervention: Exposure to this compound at varying concentrations.

- Comparison: Untreated control groups.

- Outcome: Quantification of oxidative stress markers (e.g., ROS levels).

- Time: 24-hour exposure period.

This approach ensures alignment with testable hypotheses and avoids overly broad questions .

Q. What experimental design considerations are critical for in vitro studies of this compound toxicity?

- Methodological Answer :

- Cell Line Selection : Use validated models (e.g., HepG2 for hepatic toxicity).

- Dosage Range : Establish a dose-response curve using preliminary LC₅₀ assays.

- Controls : Include positive (e.g., hydrogen peroxide for oxidative stress) and negative controls.

- Endpoint Metrics : Measure apoptosis (Annexin V/PI staining), mitochondrial membrane potential (JC-1 assay), and cytokine release (ELISA).

- Reproducibility : Document protocols in detail per guidelines for experimental transparency .

Q. How should researchers conduct a systematic literature review on this compound?

- Methodological Answer :

- Databases : Use SciFinder to retrieve peer-reviewed studies, prioritizing journals with high impact factors. Filter results by "toxicity mechanisms" and "analytical methods" .

- Keyword Strategy : Combine terms like "this compound AND (apoptosis OR oxidative stress) NOT industrial production."

- Critical Appraisal : Evaluate studies for methodological rigor (e.g., sample size, statistical power) and flag conflicts in reported LC₅₀ values .

Advanced Research Questions

Q. How can researchers optimize detection methods for this compound in complex biological matrices?

- Methodological Answer :

- Sample Preparation : Use solid-phase extraction (SPE) to isolate this compound from plasma or tissue homogenates.

- Analytical Techniques :

| Method | Sensitivity (LOD) | Throughput | Key Reference |

|---|---|---|---|

| LC-MS/MS | 0.1 ng/mL | High | Adapted from cyanotoxin protocols |

| ELISA | 1.0 ng/mL | Moderate | Requires antibody validation |

- Validation : Perform spike-and-recovery experiments (85–115% recovery) and cross-validate with orthogonal methods .

Q. What strategies resolve contradictions in reported dose-response relationships for this compound?

- Methodological Answer :

- Meta-Analysis : Pool data from published studies, adjusting for variables like cell type, exposure duration, and assay sensitivity .

- Sensitivity Testing : Replicate conflicting experiments under standardized conditions (e.g., identical cell passage numbers, serum-free media) .

- Statistical Models : Apply Bayesian hierarchical models to account for between-study heterogeneity .

Q. How can researchers ensure statistical robustness in this compound toxicity studies?

- Methodological Answer :

- Power Analysis : Calculate sample sizes using G*Power to detect ≥20% effect size with α=0.05 and β=0.2.

- Multiple Testing Correction : Use Benjamini-Hochberg procedures to control false discovery rates in omics datasets (e.g., transcriptomics) .

- Data Transparency : Share raw data and analysis scripts via repositories like Zenodo, adhering to FAIR principles .

Q. What advanced models can predict this compound's interactions with cellular targets?

- Methodological Answer :

- In Silico Docking : Use AutoDock Vina to simulate binding affinities with putative targets (e.g., cytochrome P450 enzymes). Validate predictions with mutagenesis assays.

- Organ-on-a-Chip : Implement microphysiological systems to model hepatotoxicity in a 3D microenvironment .

- Multi-Omics Integration : Combine transcriptomic, proteomic, and metabolomic data to identify synergistic pathways .

Key Considerations for Methodological Rigor

- Data Contradictions : Always cross-validate findings using orthogonal methods (e.g., Western blot alongside qPCR) and document all experimental variables (e.g., reagent lot numbers) .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain IACUC approval .

- Replication : Follow BERT-style replication studies to identify undertrained variables (e.g., batch effects in cell culture) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.